molecular formula C13H17N3O B2762853 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034294-56-7

3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No. B2762853
CAS RN: 2034294-56-7
M. Wt: 231.299
InChI Key: GEGAGKUAINMXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in increased levels of GABA, leading to enhanced GABAergic neurotransmission. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Metabolism and Anticancer Activity

Studies have shown that compounds with structural similarities to the query chemical have been explored for their metabolism and anticancer activities. For instance, derivatives of piperazine and pyrazinone have been investigated for their extensive metabolism in biological systems and their potential anticancer activity due to their ability to form various metabolites with potential therapeutic effects. One study focused on the metabolism of a piperazine-carbodithioic acid derivative, highlighting its extensive metabolism and identification of several metabolites, pointing towards a rich area of research in drug metabolism and pharmacokinetics (Jiang et al., 2007).

Neurological Applications

Research has also explored the use of piperazine derivatives for neurological applications. For example, compounds have been identified as potential inhibitors of acetylcholine transport into cholinergic vesicles, indicating their potential utility in studying neurotransmission and neurological disorders (Marien, Parsonst, & Altar, 1987).

Imaging and Diagnostic Applications

Piperazine and pyrazinone derivatives are also being developed for imaging purposes, such as positron emission tomography (PET) agents for imaging specific enzymes in neuroinflammation, demonstrating the compound's potential application in diagnostics and disease monitoring (Wang et al., 2018).

Antimicrobial and Antibacterial Agents

There is research into the synthesis and evaluation of piperazine and cyclopropyl derivatives as antimicrobial and antibacterial agents. This includes studies on novel quinoline carboxylic acid derivatives showing promising activity against tuberculosis and bacterial infections, indicating the potential of such compounds in addressing antibiotic resistance and treating infectious diseases (Suresh et al., 2014).

Chemical Synthesis and Drug Development

Furthermore, the chemical synthesis of related compounds, including piperazine derivatives, has been extensively studied for their potential as CGRP receptor inhibitors, showcasing the compound's relevance in drug development and therapeutic applications (Cann et al., 2012).

properties

IUPAC Name

3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-15-9-6-14-12(13(15)17)16-7-4-11(5-8-16)10-2-3-10/h6,9H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGAGKUAINMXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(=C3CC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one

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